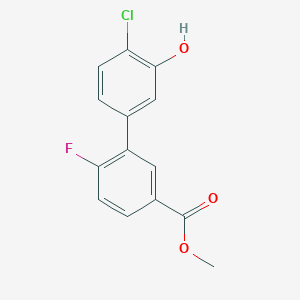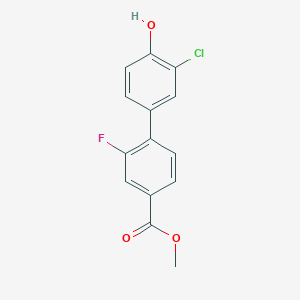
2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (herein referred to as 2-CFMCPP) is a synthetic compound with a broad range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a member of the phenol family and is used as a versatile intermediate in the synthesis of a variety of compounds. 2-CFMCPP has been studied extensively for its potential applications in numerous areas, including medicinal chemistry, biochemistry, and organic synthesis.
Applications De Recherche Scientifique
2-CFMCPP has been studied extensively for its potential applications in numerous areas, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, 2-CFMCPP has been used as a starting material for the synthesis of various active pharmaceutical ingredients (APIs), such as antibiotics and anti-cancer agents. In biochemistry, 2-CFMCPP has been used as a starting material for the synthesis of various proteins, enzymes, and other biomolecules. In organic synthesis, 2-CFMCPP has been used as a starting material for the synthesis of various organic compounds, such as dyes, pigments, and other organic materials.
Mécanisme D'action
2-CFMCPP is an organic compound with a wide range of applications in medicinal chemistry, biochemistry, and organic synthesis. The mechanism of action of 2-CFMCPP is not yet fully understood. However, it is believed to be involved in the formation of various active pharmaceutical ingredients (APIs) and biomolecules. It is also believed to be involved in the formation of various organic compounds, such as dyes and pigments.
Biochemical and Physiological Effects
2-CFMCPP has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of its biochemical and physiological effects, 2-CFMCPP has been shown to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have anti-cancer and anti-bacterial effects. Furthermore, 2-CFMCPP has been shown to have an inhibitory effect on the growth of certain bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-CFMCPP is a versatile compound that has a wide range of applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of its advantages and limitations for lab experiments, 2-CFMCPP has a number of advantages. It is relatively inexpensive and easy to synthesize. In addition, it is highly reactive, making it well-suited for a variety of reactions. Furthermore, it is relatively stable, making it suitable for use in long-term experiments. However, 2-CFMCPP also has some limitations. It is not soluble in water and can be difficult to work with in aqueous solutions. In addition, it is toxic and should be handled with care.
Orientations Futures
2-CFMCPP has a wide range of potential applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of future directions, some possible areas of research include the development of new synthetic methods for the synthesis of 2-CFMCPP, the development of new APIs and biomolecules based on 2-CFMCPP, and the exploration of its potential therapeutic applications. In addition, further research into its biochemical and physiological effects, as well as its potential toxic effects, would be beneficial. Finally, research into its potential environmental effects would also be beneficial.
Méthodes De Synthèse
2-CFMCPP is synthesized through a variety of methods. The most common method involves the reaction of 2-chloro-5-methoxycarbonylphenol with 2-fluorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-CFMCPP in 95% purity. Other methods of synthesis include the reaction of 2-chloro-5-methoxycarbonylphenol with 2-fluorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-3-5-12(16)10(6-9)8-2-4-11(15)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVRNHUBVCHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686120 |
Source


|
| Record name | Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261921-56-5 |
Source


|
| Record name | Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)

![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)
![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)




